VP3.15 dihydrobromide

描述

VP3.15 二氢溴化物是一种有效的、口服生物利用度高且能穿透中枢神经系统的双重抑制剂,可抑制磷酸二酯酶 7 和糖原合酶激酶 3。 它已显示出显著的神经保护和神经修复活性,使其成为治疗多发性硬化症等神经退行性疾病的有希望的候选药物 .

准备方法

合成路线和反应条件

VP3.15 二氢溴化物的合成涉及形成一个杂环核心结构,特别是 5-亚氨基-1,2,4-噻二唑类化合物。合成路线通常包括以下步骤:

- 形成噻二唑环。

- 引入亚氨基。

- 溴化以形成二氢溴化盐。

反应条件通常涉及使用二甲基亚砜等有机溶剂以及特定的催化剂,以促进所需产物的形成 .

工业生产方法

VP3.15 二氢溴化物的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以确保最终产品符合药典标准 .

化学反应分析

反应类型

VP3.15 二氢溴化物会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。

还原: 还原反应可以改变亚氨基,导致不同的类似物。

取代: 卤素取代反应可能发生,特别是涉及溴原子。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 卤素交换反应通常使用丙酮中的碘化钠等试剂.

形成的主要产物

从这些反应中形成的主要产物包括具有修饰的药理学性质的各种 VP3.15 二氢溴化物类似物。 这些衍生物通常被研究用于其潜在的治疗应用 .

科学研究应用

Neuroprotection in Multiple Sclerosis

Recent studies have highlighted the efficacy of VP3.15 dihydrobromide in ameliorating symptoms associated with multiple sclerosis, particularly in a preclinical model known as Theiler's mouse encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

- Key Findings:

- Motor Function Improvement: Chronic treatment with VP3.15 significantly improved motor deficits in TMEV-infected mice, demonstrating its potential as a disease-modifying treatment for PPMS .

- Reduction of Inflammation: The compound was shown to limit microglial activation and lymphocyte infiltration in the spinal cord, indicating its anti-inflammatory properties .

- Promotion of Myelination: Treatment led to an increase in mature oligodendrocytes, which are crucial for myelin repair, thus supporting remyelination processes .

| Study Parameter | Control Group | VP3.15 Treated Group | Statistical Significance |

|---|---|---|---|

| Motor Function Improvement | Baseline | Significant Improvement | p < 0.01 |

| Microglial Activation | High | Reduced | p < 0.001 |

| Mature Oligodendrocytes Presence | Low | Increased | p < 0.01 |

Mechanistic Insights

The dual inhibition mechanism of VP3.15 provides a multifaceted approach to treating neurodegenerative diseases:

- Inhibition of PDE7: Elevates cAMP levels, which attenuates inflammatory responses.

- Inhibition of GSK3β: Modulates pathways that are critical for neuronal survival and repair mechanisms.

This synergistic action not only reduces inflammation but also fosters an environment conducive to neuronal repair and regeneration .

Case Study: Efficacy in TMEV-IDD Model

In a detailed study involving TMEV-IDD mice, researchers administered this compound over a period of 15 days post-infection:

- Results:

- The treated group exhibited significantly improved motor activity compared to controls.

- Histological analyses revealed decreased areas of demyelination and enhanced axonal integrity.

This study underscores the potential application of VP3.15 as a therapeutic agent in chronic inflammatory demyelinating conditions .

作用机制

VP3.15 二氢溴化物通过双重抑制磷酸二酯酶 7 和糖原合酶激酶 3 发挥其作用。这种抑制导致神经炎症减少和神经再生增强。 该化合物靶向参与少突胶质前体细胞增殖和分化的特定分子途径,这些途径对于髓鞘修复和轴突完整性至关重要 .

相似化合物的比较

类似化合物

- 氰基乙酰肼

- 双氢嘧啶

- GNF4877

- 靛红

- 9-羟基肯丁-6-酮

独特性

VP3.15 二氢溴化物因其对磷酸二酯酶 7 和糖原合酶激酶 3 的双重抑制作用而脱颖而出,这在其他类似化合物中并不常见。 这种双重作用在治疗神经退行性疾病方面提供了独特的治疗优势,因为它可以同时解决神经炎症并促进神经再生 .

生物活性

VP3.15 dihydrobromide is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 beta (GSK3β), which has shown promising biological activity, particularly in the context of neuroprotection and remyelination in multiple sclerosis (MS). This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

VP3.15 exerts its effects primarily through the inhibition of PDE7 and GSK3β:

- PDE7 Inhibition : By inhibiting PDE7, VP3.15 increases intracellular cyclic AMP (cAMP) levels, which has been shown to modulate inflammatory responses and promote neuroprotection.

- GSK3β Inhibition : GSK3β inhibition leads to reduced activation of pro-inflammatory pathways, contributing to the preservation of neuronal integrity and promoting remyelination processes.

Preclinical Studies

Recent studies have investigated the efficacy of VP3.15 in models that simulate primary progressive multiple sclerosis (PPMS), particularly using Theiler's murine encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

Key Findings

- Motor Function Improvement : Chronic treatment with VP3.15 for 15 days significantly improved motor deficits in TMEV-infected mice, with recovery rates nearing 90% compared to untreated controls .

- Immunomodulatory Effects : The treatment resulted in decreased microglial activation and reduced infiltration of CD4+ T lymphocytes in the spinal cord, indicating a strong anti-inflammatory effect .

- Remyelination and Axonal Integrity : VP3.15 treatment promoted the presence of mature oligodendrocytes, enhancing myelin preservation and axonal integrity. This was evidenced by a reduction in demyelinated areas as observed through histological staining methods .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Observations | Statistical Significance |

|---|---|---|

| Motor Function Recovery | 90% recovery in treated mice | p < 0.001 |

| Microglial Activation | Significant reduction observed | p < 0.001 |

| Lymphocyte Infiltration | Decreased infiltration in spinal cord | p < 0.01 |

| Mature Oligodendrocyte Presence | Increased presence in treated groups | p < 0.05 |

| Myelin Preservation | Reduced demyelinated areas | p < 0.01 |

Case Studies

A notable case study highlighted the therapeutic potential of VP3.15 in a preclinical model resembling PPMS:

- Study Design : Mice were treated with VP3.15 following TMEV infection.

- Outcomes : Treated mice exhibited significant improvements in both behavioral assessments and histological markers of inflammation and demyelination compared to controls.

属性

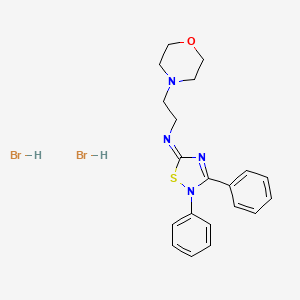

IUPAC Name |

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZOXQDSKOPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。